![molecular formula C24H32BrN3O2 B14108472 4-bromo-N'-{(2Z)-1,7,7-trimethyl-4-[(4-methylpiperidin-1-yl)carbonyl]bicyclo[2.2.1]hept-2-ylidene}benzohydrazide](/img/structure/B14108472.png)
4-bromo-N'-{(2Z)-1,7,7-trimethyl-4-[(4-methylpiperidin-1-yl)carbonyl]bicyclo[2.2.1]hept-2-ylidene}benzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-N’-{(2Z)-1,7,7-trimethyl-4-[(4-methylpiperidin-1-yl)carbonyl]bicyclo[221]hept-2-ylidene}benzohydrazide is a complex organic compound that belongs to the class of benzohydrazides This compound is characterized by its unique structure, which includes a bromine atom, a bicyclic heptane ring, and a piperidine moiety
準備方法
The synthesis of 4-bromo-N’-{(2Z)-1,7,7-trimethyl-4-[(4-methylpiperidin-1-yl)carbonyl]bicyclo[2.2.1]hept-2-ylidene}benzohydrazide involves multiple steps. One common synthetic route includes the following steps:
Formation of the bicyclic heptane ring: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.
Introduction of the piperidine moiety: This step involves the reaction of the bicyclic compound with 4-methylpiperidine under specific conditions to introduce the piperidine ring.
Formation of the benzohydrazide: The final step involves the reaction of the intermediate compound with hydrazine or a hydrazine derivative to form the benzohydrazide.
Industrial production methods for this compound would likely involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.
化学反応の分析
4-bromo-N’-{(2Z)-1,7,7-trimethyl-4-[(4-methylpiperidin-1-yl)carbonyl]bicyclo[2.2.1]hept-2-ylidene}benzohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide (NaN3) or potassium cyanide (KCN).
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the benzohydrazide moiety.
科学的研究の応用
4-bromo-N’-{(2Z)-1,7,7-trimethyl-4-[(4-methylpiperidin-1-yl)carbonyl]bicyclo[2.2.1]hept-2-ylidene}benzohydrazide has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design. Its unique structure allows for interactions with various biological targets, making it a candidate for the development of new therapeutic agents.
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile building block in organic chemistry.
Biological Studies: Researchers investigate the biological activity of this compound, including its potential as an antimicrobial or anticancer agent. Studies may involve in vitro and in vivo assays to evaluate its efficacy and mechanism of action.
Industrial Applications: The compound may find use in the development of new materials or as a catalyst in chemical reactions. Its unique properties can be exploited in various industrial processes.
作用機序
The mechanism of action of 4-bromo-N’-{(2Z)-1,7,7-trimethyl-4-[(4-methylpiperidin-1-yl)carbonyl]bicyclo[2.2.1]hept-2-ylidene}benzohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and are typically elucidated through biochemical and molecular biology studies.
類似化合物との比較
When compared to similar compounds, 4-bromo-N’-{(2Z)-1,7,7-trimethyl-4-[(4-methylpiperidin-1-yl)carbonyl]bicyclo[2.2.1]hept-2-ylidene}benzohydrazide stands out due to its unique structural features. Similar compounds include:
4-bromo-N-(6-methyl-pyridin-2-yl)-benzamide: This compound shares the bromine and benzamide moieties but lacks the bicyclic heptane and piperidine rings.
4-bromo-2-methylpyridine: This simpler compound contains the bromine and pyridine moieties but lacks the additional complexity of the bicyclic and piperidine structures.
N-(4-bromo-2-{[(3R,5S)-3,5-dimethylpiperidin-1-yl]carbonyl}phenyl)-4-morpholin-4-yl-4-oxobutanamide: This compound has a similar piperidine moiety but differs in the rest of its structure.
The uniqueness of 4-bromo-N’-{(2Z)-1,7,7-trimethyl-4-[(4-methylpiperidin-1-yl)carbonyl]bicyclo[2.2.1]hept-2-ylidene}benzohydrazide lies in its combination of functional groups and rings, which confer distinct chemical and biological properties.
特性
分子式 |
C24H32BrN3O2 |
|---|---|
分子量 |
474.4 g/mol |
IUPAC名 |
4-bromo-N-[(Z)-[1,7,7-trimethyl-4-(4-methylpiperidine-1-carbonyl)-2-bicyclo[2.2.1]heptanylidene]amino]benzamide |
InChI |
InChI=1S/C24H32BrN3O2/c1-16-9-13-28(14-10-16)21(30)24-12-11-23(4,22(24,2)3)19(15-24)26-27-20(29)17-5-7-18(25)8-6-17/h5-8,16H,9-15H2,1-4H3,(H,27,29)/b26-19- |
InChIキー |
YGRMXTYHNVJECM-XHPQRKPJSA-N |
異性体SMILES |
CC1CCN(CC1)C(=O)C23CCC(C2(C)C)(/C(=N\NC(=O)C4=CC=C(C=C4)Br)/C3)C |
正規SMILES |
CC1CCN(CC1)C(=O)C23CCC(C2(C)C)(C(=NNC(=O)C4=CC=C(C=C4)Br)C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


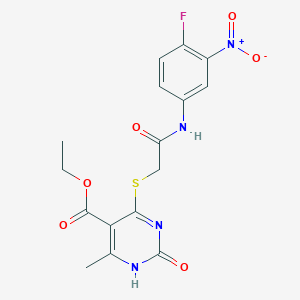
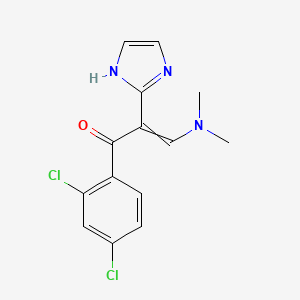
![9-(3,4-dimethylphenyl)-3-[(4-fluorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14108409.png)
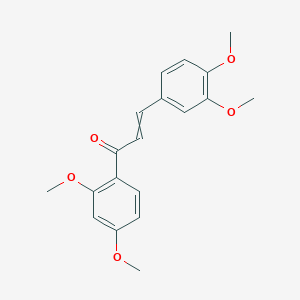
![N-(3-chloro-4-fluorobenzyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14108430.png)

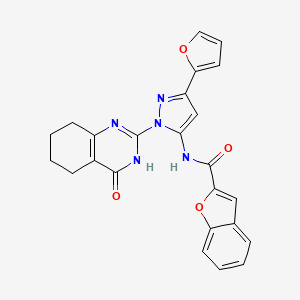
![6-(4-Chlorophenyl)-2-[(4-chlorophenyl)methyl]-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B14108446.png)
![3-butyl-9-(4-ethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14108447.png)
![3-(10-fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)-N-[2-(4-hydroxyphenyl)ethyl]propanamide](/img/structure/B14108455.png)

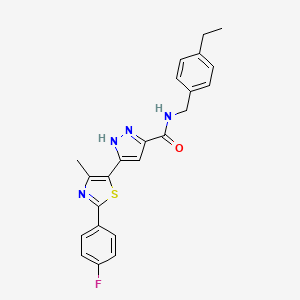
![(15-Ethylidene-3-methyl-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraen-13-yl)methanol](/img/structure/B14108482.png)
![9-(3,5-dimethylphenyl)-3-hexyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14108486.png)
